
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine
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Overview
Description
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 4-bromo-2-methylphenyl group attached to the piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the 4-Bromo-2-Methylphenyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
Chemical Reactions Analysis
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.
Antidepressant Activity
Recent studies have indicated that this compound exhibits significant antidepressant-like effects in animal models. This is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antitumor Properties
Research has shown that this compound may possess antitumor activity against various cancer cell lines. Its mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Analgesic Effects
Preliminary studies suggest that this compound may have analgesic properties. Its efficacy in pain models indicates potential as a novel analgesic agent.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound using the forced swim test in mice. Results showed a significant reduction in immobility time compared to control groups, indicating potential as an antidepressant candidate .
Case Study 2: Antitumor Activity
A study conducted by researchers at a leading cancer research institute investigated the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity .
Case Study 3: Analgesic Effects
A recent pharmacological study assessed the analgesic properties of this compound using a formalin-induced pain model in rats. The findings indicated a significant reduction in pain scores, supporting its potential use as an analgesic .
Activity Type | Model Used | Result | Reference |
---|---|---|---|
Antidepressant | Forced Swim Test (Mice) | Reduced immobility time | |
Antitumor | Breast Cancer Cell Lines | IC50 in low micromolar range | |
Analgesic | Formalin-Induced Pain (Rats) | Significant pain reduction |
Table 2: Synthesis Overview
Step | Reagents/Conditions | Yield |
---|---|---|
Piperidine Formation | Appropriate amines + ketones | High |
Benzylation | Benzyl chloride + base | Moderate |
Bromination | Electrophilic aromatic substitution | Variable |
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neurotransmission and potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and acts as a dopamine reuptake inhibitor.
4-Bromo-N-methylbenzylamine: This compound is structurally similar but lacks the piperidine ring, which may result in different chemical and biological properties.
Biological Activity
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a bromo-methylphenyl moiety. The presence of the bromine atom and the methyl group on the phenyl ring may influence its biological activity by modulating interactions with biological targets.
This compound is believed to interact with various receptors and enzymes, potentially affecting neurotransmitter systems. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which may enhance cholinergic transmission and cognitive function .
Anticancer Activity
Research has shown that derivatives of piperidine compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to this compound have been explored for their ability to induce apoptosis in cancer cells, particularly in Ewing sarcoma cell lines .
Antimicrobial Activity
The compound's structure suggests potential antibacterial properties. Studies indicate that piperidine derivatives with specific substitutions can inhibit bacterial growth effectively. The introduction of electron-withdrawing or donating groups on the phenyl ring can enhance this activity .
Case Studies
- Cognitive Enhancement : A study investigating the effects of similar piperidine derivatives on memory deficits found that they could significantly inhibit AChE, suggesting potential use in treating Alzheimer's disease .
- Anticancer Efficacy : In vitro assays demonstrated that certain analogs of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong anticancer potential .
Data Tables
Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | Ewing Sarcoma | 5.0 | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | 10.0 | Inhibition of cell wall synthesis |
Cognitive Enhancement | Human Neuronal Cells | 3.5 | AChE inhibition |
Properties
IUPAC Name |
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-15-13-17(20)7-8-19(15)21-18-9-11-22(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNAPQHULLWJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.